Methyl 2-bromo-3-cyano-6-fluorobenzoate
Overview
Description
Methyl 2-bromo-3-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2. It is a derivative of benzoic acid and is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-cyano-6-fluorobenzoate can be synthesized through a multi-step process involving the bromination, cyanation, and fluorination of benzoic acid derivatives. The typical synthetic route involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Amines or other reduced forms of the compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-fluorobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyano-6-fluorobenzoate depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is reduced to an amine through the transfer of electrons from the reducing agent to the compound. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Methyl 2-bromo-3-cyano-6-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 2-bromo-4-chloro-3-fluorobenzoate: Similar structure but with a chlorine atom instead of a cyano group.
Methyl 4-bromo-2-cyano-6-fluorobenzoate: Similar structure but with the bromine and cyano groups in different positions.
Methyl 3-bromo-2-fluorobenzoate: Lacks the cyano group, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFJCWDTYRVPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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